2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-propanethiol-

Vue d'ensemble

Description

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-propanethiol- is a useful research compound. Its molecular formula is C9H19NO3SSi and its molecular weight is 249.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-propanethiol- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-propanethiol- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

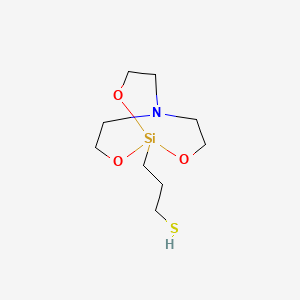

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-propanethiol is an organosilicon compound with a unique bicyclic structure that incorporates silicon, oxygen, and nitrogen atoms. This compound belongs to the class of silatranes, which are known for their diverse biological activities and potential applications in medicinal chemistry and materials science.

- Molecular Formula : C₈H₁₅NO₃Si

- Molecular Weight : 201.2951 g/mol

- CAS Registry Number : 2097-18-9

- IUPAC Name : 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane

Structure

The compound's structure features a tricyclic arrangement that contributes to its unique reactivity and biological properties. The presence of both nitrogen and silicon atoms allows for intriguing interactions with biological systems.

Research indicates that 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane can interact with biological membranes and influence various biochemical pathways:

- Hydrolysis Control : The compound exhibits mild control over hydrolysis processes, which is crucial for forming stable siloxane monolayers on surfaces.

- Cellular Effects : It has demonstrated cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.

- Cholinesterase Inhibition : Preliminary studies indicate that this compound may act as a cholinesterase inhibitor, which could have implications for treating neurodegenerative diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antitumor Activity : In a study involving mice with Ehrlich ascites carcinoma, treatment with the compound resulted in a growth inhibition rate between 41% to 53%, indicating significant antitumor potential.

| Study | Compound | Effect |

|---|---|---|

| Mice Study | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane | Growth inhibition of Ehrlich ascites carcinoma (41%-53%) |

Comparative Analysis

The biological activity of 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane can be compared to other silatrane derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane | Structure | Methyl group enhances solubility |

| 1-Phenylsilatrane | Structure | Phenyl group increases aromatic character |

| 1-Ethenylsilatrane | Structure | Vinyl group allows for polymerization |

These compounds illustrate variations in functional groups that influence their chemical behavior and potential applications.

Applications and Future Research

The unique properties of 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane suggest several potential applications:

- Drug Development : Its ability to inhibit cholinesterase positions it as a candidate for neuroprotective therapies.

- Anticancer Therapeutics : Further exploration into its antitumor effects could lead to new cancer treatments.

- Materials Science : The formation of stable siloxane monolayers opens avenues for applications in coatings and surface modifications.

Applications De Recherche Scientifique

Materials Science

The incorporation of silatrane compounds into polymer matrices has been explored for enhancing the mechanical and thermal properties of materials. Silatrane can act as a crosslinking agent or modifier in silicone elastomers, improving their resilience and stability under varying environmental conditions.

Case Study:

A study demonstrated that adding silatrane to silicone rubber formulations improved tensile strength and thermal stability compared to standard silicone elastomers. The enhanced properties were attributed to the formation of a robust network structure facilitated by the silatrane's unique chemical architecture .

Medicinal Chemistry

In medicinal chemistry, silatranes have been investigated for their potential as drug delivery systems and therapeutic agents. The ability of silatrane to form stable complexes with various biomolecules enhances its utility in targeted drug delivery.

Case Study:

Research indicated that silatrane derivatives exhibited promising cytotoxic activity against specific cancer cell lines. The mechanism was linked to the compound's ability to interact with cellular membranes and facilitate the uptake of chemotherapeutic agents .

Catalysis

Silatranes have shown potential as catalysts in various organic reactions due to their unique electronic properties and ability to stabilize reactive intermediates. Their application in catalyzing oxidation reactions has been particularly noteworthy.

Case Study:

A recent investigation highlighted the use of silatrane as a catalyst for the oxidation of alcohols to aldehydes using environmentally benign oxidants. The reaction demonstrated high selectivity and efficiency, showcasing the compound's catalytic prowess .

Comparative Data Table

Propriétés

IUPAC Name |

3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)propane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3SSi/c14-8-1-9-15-11-5-2-10(3-6-12-15)4-7-13-15/h14H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMRSLPZSVGKAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO[Si]2(OCCN1CCO2)CCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184022 | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-propanethiol- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29909-46-4 | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29909-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-propanethiol- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029909464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-propanethiol- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-propanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.